1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one is a complex organic compound that features a naphthalene core with a hydroxyphenyl ethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one typically involves the condensation of 2-naphthaldehyde with 2-(4-hydroxyphenyl)ethylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)ethylamine: A precursor in the synthesis of the target compound.
2-Naphthaldehyde: Another precursor used in the synthesis.
Naphthalene derivatives: Compounds with similar naphthalene cores but different substituents.
Uniqueness
1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
566173-24-8 |
---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-[2-(4-hydroxyphenyl)ethyliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO2/c21-16-8-5-14(6-9-16)11-12-20-13-18-17-4-2-1-3-15(17)7-10-19(18)22/h1-10,13,21-22H,11-12H2 |
InChI Key |
BORUPSOUYUMRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NCCC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.